7+/--hydroxycholesterol (D7)
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Overview
Description
7-Dehydrocholesterol (7-DHC) is a zoosterol that functions as a precursor to cholesterol in the serum. It is photochemically converted to vitamin D3 in the skin, thus functioning as provitamin-D3. This compound is crucial for the synthesis of vitamin D3, which is essential for maintaining calcium homeostasis and bone health .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Dehydrocholesterol is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase). This is the penultimate step in the biosynthesis of cholesterol . The biosynthesis pathway can be reengineered in microorganisms such as Saccharomyces cerevisiae by knocking out competitive pathway genes and integrating multiple copies of the DHCR24 gene from Gallus gallus .
Industrial Production Methods
Industrial production of 7-dehydrocholesterol involves microbial fermentation. For instance, in a 5-liter bioreactor, the titer of 7-dehydrocholesterol can reach up to 2.0 grams per liter through de novo synthesis . This method is significant for the large-scale production of 7-dehydrocholesterol, which is a precursor for several costly steroidal drugs.
Chemical Reactions Analysis
Types of Reactions
7-Dehydrocholesterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-ketocholesterol and 7β-hydroxycholesterol.
Photochemical Conversion: Upon exposure to ultraviolet B rays, 7-dehydrocholesterol is converted into previtamin D3, which then isomerizes to form vitamin D3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and reactive oxygen species.
Photochemical Conversion: Ultraviolet B radiation is the primary reagent for the conversion of 7-dehydrocholesterol to vitamin D3.
Major Products
7-Ketocholesterol: Formed through oxidation.
7β-Hydroxycholesterol: Another oxidation product.
Vitamin D3: Formed through photochemical conversion.
Scientific Research Applications
7-Dehydrocholesterol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in cholesterol biosynthesis and its conversion to vitamin D3.
Industry: Employed in the production of steroidal drugs and vitamin D3-enriched products.
Mechanism of Action
7-Dehydrocholesterol exerts its effects primarily through its conversion to vitamin D3. Upon exposure to ultraviolet B rays, 7-dehydrocholesterol is converted to previtamin D3, which then isomerizes to form vitamin D3. Vitamin D3 is crucial for calcium homeostasis and bone health. It binds to the vitamin D receptor, which regulates the expression of genes involved in calcium and phosphate metabolism .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The end product of the biosynthesis pathway involving 7-dehydrocholesterol.
7-Ketocholesterol: An oxidation product of 7-dehydrocholesterol.
7β-Hydroxycholesterol: Another oxidation product of 7-dehydrocholesterol.
Uniqueness
7-Dehydrocholesterol is unique in its role as a precursor to both cholesterol and vitamin D3. Its ability to be converted to vitamin D3 upon exposure to ultraviolet B rays distinguishes it from other sterols .
Properties
Molecular Formula |
C26H44O2 |
---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C26H44O2/c1-16(2)6-7-17(3)20-8-9-21-24-22(11-13-26(20,21)5)25(4)12-10-19(27)14-18(25)15-23(24)28/h15-17,19-24,27-28H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-/m1/s1/i1D3,2D3,16D |
InChI Key |
HKTLZNPSEKWWSW-AXVNBPJJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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